2-(6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid belongs to the imidazo[4,5-b]pyridine class of compounds. This class has garnered considerable attention in chemistry due to its biological activity and potential for use in drug development. [] It represents a basic structure found in numerous synthetic medications and has been specifically investigated for its role as an aza analogue of enviroxime, a potent antiviral agent. [] While 2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid itself is not a commercially available drug, its structural features suggest potential applications in medicinal chemistry and materials science.
This compound is derived from the imidazo[4,5-b]pyridine scaffold, which is characterized by the fusion of an imidazole ring with a pyridine ring. The presence of the bromine atom and methyl group at specific positions enhances its reactivity and biological profile. The compound can be categorized as a carboxylic acid due to the presence of the acetic acid moiety.
The synthesis of 2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid typically involves several steps:
For example, one method involves treating 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine with acetic anhydride in the presence of a base like triethylamine at elevated temperatures to yield 2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid .
The molecular structure of 2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid can be described as follows:
The coplanarity of the imidazole and pyridine rings is notable, with bond lengths and angles conforming to typical values for nitrogen-containing heterocycles .
The chemical reactivity of 2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid can be attributed to its functional groups:
These reactions highlight its versatility in synthetic organic chemistry .
The mechanism of action for compounds like 2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid often involves interactions with biological targets such as enzymes or receptors:
Research into similar compounds suggests that their biological activities are often linked to their ability to interact with key molecular targets within cells .
The physical and chemical properties of 2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid include:
These properties influence its handling and application in laboratory settings .
The scientific applications of 2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid are diverse:
The imidazo[4,5-b]pyridine scaffold is a bicyclic heterocycle where an imidazole ring is fused to a pyridine moiety at the 4,5-bond. This architecture confers a striking resemblance to purine nucleobases, enabling mimicry of adenosine and guanine in biological systems. Key features include:
Table 1: Molecular Features of 2-(6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic Acid
Property | Value/Description | Significance |
---|---|---|
CAS No. | 893723-46-1 | Unique identifier |
Molecular Formula | C₉H₈BrN₃O₂ | Defines elemental composition |
Molecular Weight | 270.08 g/mol | Impacts pharmacokinetics |
Key Functional Groups | Bromo (C6), methyl (C5), acetic acid (C2) | Governs reactivity and target engagement |
Hydrogen Bond Donors | 2 (N3-H, COOH) | Critical for biomolecular recognition |
Hydrogen Bond Acceptors | 4 (N1, N4, C=O, OH) | Enhances solubility and binding affinity |
The C5-methyl group in 2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid (1) introduces steric bulk that modulates lipophilicity, while the C6-bromo atom acts as a versatile handle for cross-coupling reactions [4]. The acetic acid moiety at C2 enhances water solubility and enables conjugation to carriers or prodrugs [6].
Imidazo[4,5-b]pyridines have evolved from early GABAergic agents to targeted therapeutics:
Table 2: Milestones in Imidazo[4,5-b]pyridine Drug Development
Year | Compound | Therapeutic Area | Mechanism | Development Status |
---|---|---|---|---|
1990s | Bamaluzole | Epilepsy | GABAA agonist | Discontinued (Preclinical) |
2008 | Telcagepant | Migraine | CGRP receptor antagonist | Phase III (Terminated) |
2010s | Tenatoprazole | Acid reflux | Proton pump inhibitor | Phase III (Active) |
2014 | Ketobenzimidazole | Schizophrenia | PDE10A inhibitor (IC₅₀ = 4.5 nM) | Preclinical |
2022 | Amidino derivatives | Oncology | DNA intercalation/tubulin inhibition | Preclinical |
Substituent positioning on the imidazo[4,5-b]pyridine core critically modulates target selectivity and potency:
Table 3: Impact of Substituents on Bioactivity of Imidazo[4,5-b]pyridines
Substituent Position | Chemical Group | Biological Consequence | Example (Potency) |
---|---|---|---|
C6 | Bromo | ↑ Hydrophobicity; cross-coupling handle | 1 (Building block for inhibitors) |
C5 | Methyl | ↑ Metabolic stability; ↑ enzyme binding affinity | 7 (PDE10A IC₅₀ = 4.1 nM) [1] |
C2 | Acetic acid | ↑ Solubility; enables ionic interactions | Antiproliferative agents (IC₅₀ = 0.4 μM) [5] |
N3 | H (unsubstituted) | Maintains hinge-binding in kinases | CDK9 inhibitors (IC₅₀ < 100 nM) [7] |
Synthetic methodologies for introducing these groups include:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8